molecular formula C11H20N2O2 B13502840 tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate

tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate

Cat. No.: B13502840
M. Wt: 212.29 g/mol
InChI Key: QNGWEZZHPWRYSU-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a dimethylpropyl group attached to a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-cyano-3,3-dimethylpropylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

tert-Butyl chloroformate+3-cyano-3,3-dimethylpropylaminetert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{3-cyano-3,3-dimethylpropylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-cyano-3,3-dimethylpropylamine→tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Hydrolysis: 3-cyano-3,3-dimethylpropylamine and carbon dioxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-amino-3,3-dimethylpropylamine.

Scientific Research Applications

tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The cyano group can also participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to other similar compounds

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(3-cyano-3-methylbutyl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-11(4,5)8-12/h6-7H2,1-5H3,(H,13,14)

InChI Key

QNGWEZZHPWRYSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C)C#N

Origin of Product

United States

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